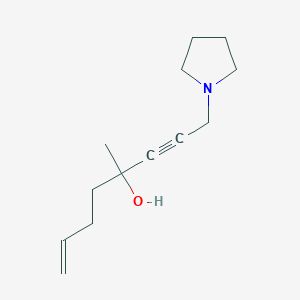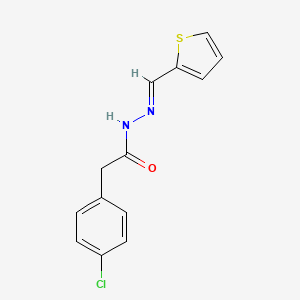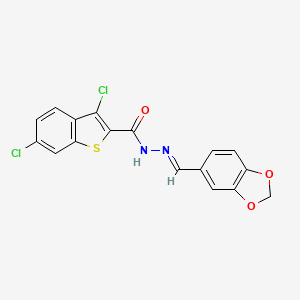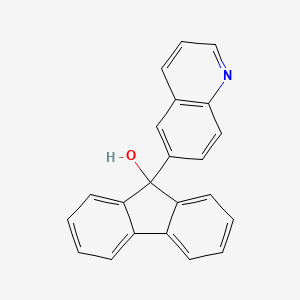![molecular formula C22H30N4O4 B3865261 N,N'-bis[(E)-(5-methylfuran-2-yl)methylideneamino]decanediamide](/img/structure/B3865261.png)
N,N'-bis[(E)-(5-methylfuran-2-yl)methylideneamino]decanediamide
Overview
Description
N,N’-bis[(E)-(5-methylfuran-2-yl)methylideneamino]decanediamide is an organic compound characterized by the presence of furan rings and imine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(E)-(5-methylfuran-2-yl)methylideneamino]decanediamide typically involves the condensation reaction between 5-methylfuran-2-carbaldehyde and decanediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bonds, resulting in the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(E)-(5-methylfuran-2-yl)methylideneamino]decanediamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the furan rings or imine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-bis[(E)-(5-methylfuran-2-yl)methylideneamino]decanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-bis[(E)-(5-methylfuran-2-yl)methylideneamino]decanediamide involves its interaction with specific molecular targets. The imine groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the furan rings may interact with biological membranes or other cellular components, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis[(E)-(5-methylfuran-2-yl)methylideneamino]hexanediamide
- N,N’-bis[(E)-(5-methylfuran-2-yl)methylideneamino]heptanediamide
Uniqueness
N,N’-bis[(E)-(5-methylfuran-2-yl)methylideneamino]decanediamide is unique due to its longer aliphatic chain, which can influence its solubility, reactivity, and interaction with biological targets. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N,N'-bis[(E)-(5-methylfuran-2-yl)methylideneamino]decanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4/c1-17-11-13-19(29-17)15-23-25-21(27)9-7-5-3-4-6-8-10-22(28)26-24-16-20-14-12-18(2)30-20/h11-16H,3-10H2,1-2H3,(H,25,27)(H,26,28)/b23-15+,24-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGLNGFNPXOJCB-DFEHQXHXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CCCCCCCCC(=O)NN=CC2=CC=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CCCCCCCCC(=O)N/N=C/C2=CC=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-2-(4-ethoxyphenyl)-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3865185.png)


![2-(4-phenylphenoxy)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B3865203.png)
![1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine](/img/structure/B3865207.png)
![4-methyl-N-(2-{2-[({[1-(2-thienyl)ethylidene]amino}oxy)acetyl]carbonohydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B3865216.png)

![4-[4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDIN-2-YL]MORPHOLINE](/img/structure/B3865233.png)
![5-{[5-(2-bromophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3865240.png)
![N-[(E)-[4-(1,3-dihydroisoindol-2-yl)phenyl]methylideneamino]-2-methoxybenzamide](/img/structure/B3865250.png)
![N,N-dimethyl-1-[6-(2-methylquinolin-5-yl)pyridin-3-yl]methanamine](/img/structure/B3865255.png)

![N-acetyl-N-[1-(benzylideneamino)-4,5-diphenyl-1H-imidazol-2-yl]acetamide](/img/structure/B3865269.png)
![N-[2-(morpholin-4-yl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3865279.png)
